

Preclinical Profile of rel-SB-612111 Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *rel-SB-612111 hydrochloride*

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This technical guide provides an in-depth overview of the preclinical pharmacology of **rel-SB-612111 hydrochloride**, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The data presented herein summarizes its binding affinity, in vitro functional activity, and in vivo efficacy across a range of preclinical models, highlighting its potential therapeutic applications.

Core Pharmacological Attributes

rel-SB-612111 hydrochloride is characterized as a high-affinity, selective, and competitive antagonist of the NOP receptor. Its pharmacological activity has been demonstrated in a variety of in vitro and in vivo assays, establishing its profile as a valuable research tool and a potential therapeutic agent for conditions involving the N/OFQ system, such as mood disorders and traumatic brain injury.

Table 1: In Vitro Receptor Binding and Functional Antagonism

Assay Type	Preparation	Species	Parameter	Value	Reference
Receptor Binding	CHO(hNOP) cell membranes	Human	K _i	0.33 nM	[1]
Receptor Binding Selectivity	Selectivity vs. μ -opioid	174-fold	[1]		
Selectivity vs. δ -opioid	6391-fold	[1]			
Selectivity vs. κ -opioid	486-fold	[1]			
GTP γ [³⁵ S] Binding	CHO(hNOP) cell membranes	Human	pK _B	9.70	[2]
cAMP Accumulation	CHO(hNOP) cells	Human	pK _B	8.63	[2]
Functional Antagonism	Mouse vas deferens	Mouse	pA ₂	8.20 - 8.50	[2]
Rat vas deferens	Rat	pA ₂	8.20 - 8.50	[2]	
Guinea pig ileum	Guinea pig	pA ₂	8.20 - 8.50	[2]	
Neurotransmitter Release	Mouse cerebral cortex synaptosomes	Mouse	pA ₂	8.20 - 8.50	[2]

Table 2: In Vivo Efficacy in Preclinical Models

Model	Species	Route of Administration	Dose Range	Observed Effect	Reference
N/OFQ-induced Pronociception (Tail Withdrawal)	Mouse	i.p.	up to 3 mg/kg	Prevented pronociceptive action of i.c.v. N/OFQ.	[3][4]
N/OFQ-induced Antinociception (Tail Withdrawal)	Mouse	i.p.	up to 3 mg/kg	Prevented antinociceptive action of i.t. N/OFQ.	[3][4]
N/OFQ-induced Food Intake	Mouse	i.p.	1 mg/kg	Fully prevented the orexigenic effect of i.c.v. N/OFQ.	[3][4]
Forced Swimming Test	Mouse	i.p.	1 - 10 mg/kg	Reduced immobility time, suggesting an antidepressant-like effect.	[3][5]
Tail Suspension Test	Mouse	i.p.	1 - 10 mg/kg	Reduced immobility time.	[3]
Traumatic Brain Injury (CCI Model)	Rat	Topical	10 μ M, 100 μ M	Improved cerebral blood flow in the ipsilateral cortex.	[6][7]

Nociceptin-induced Thermal Hyperalgesia	Rat	i.v.	ED ₅₀ = 0.62 mg/kg	Antagonized nociceptin-induced hyperalgesia in a carrageenan inflammatory pain model. [1]
Antimorphine Action of Nociceptin	Not Specified	Not Specified	ED ₅₀ = 0.69 mg/kg	Antagonized the antimorphine action of nociceptin.[1]

Experimental Methodologies

In Vitro Assays

Receptor Binding Assays:

- Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO(hNOP)) were used.
- Radioligand: [³H]N/OFQ was used as the radiolabeled ligand.
- Procedure: SB-612111 was incubated at various concentrations with the cell membranes and the radioligand. The amount of bound radioactivity was measured to determine the displacement of [³H]N/OFQ by the compound.
- Analysis: The inhibition constant (K_i) was calculated from the concentration-dependent displacement curve.

GTPγ[³⁵S] Binding Assays:

- Preparation: CHO(hNOP) cell membranes.

- Procedure: The assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to G-proteins. The ability of SB-612111 to antagonize the N/OFQ-stimulated GTPγ[³⁵S] binding was assessed.
- Analysis: The antagonist dissociation constant (pK_B) was determined.

cAMP Accumulation Assays:

- Preparation: Intact CHO(hNOP) cells.
- Procedure: NOP receptor activation by N/OFQ inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The assay measured the ability of SB-612111 to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation.
- Analysis: The antagonist dissociation constant (pK_B) was calculated.

In Vivo Models

Mouse Tail Withdrawal Assay:

- Animals: Male Swiss mice.
- Procedure: The distal part of the mouse's tail was immersed in a water bath at a constant temperature, and the latency to tail withdrawal was measured. To assess the antagonism of N/OFQ effects, SB-612111 was administered intraperitoneally (i.p.) prior to intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection of N/OFQ.
- Endpoint: Measurement of tail withdrawal latency.

Food Intake Assay:

- Animals: Sated and food-deprived mice.
- Procedure: For sated mice, SB-612111 was administered i.p. before i.c.v. injection of N/OFQ. For food-deprived mice, SB-612111 was administered i.p., and food intake was measured at various time points.
- Endpoint: Grams of food consumed per kilogram of body weight.

Forced Swimming Test:

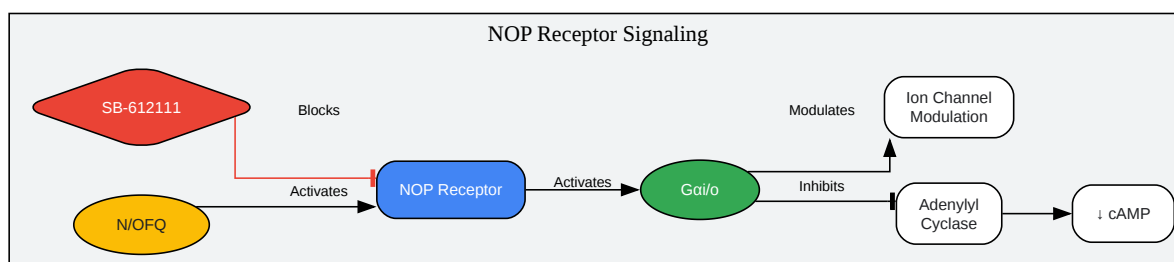
- Animals: Male mice.
- Procedure: Mice were placed in a cylinder filled with water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior. SB-612111 was administered prior to the test.
- Endpoint: Immobility time.

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury:

- Animals: Male Wistar rats.
- Procedure: A craniotomy was performed, and a controlled cortical impact was delivered to the exposed cortex to induce a traumatic brain injury. SB-612111 was applied topically to the exposed cortex.
- Endpoint: Cerebral blood flow was measured using laser speckle contrast imaging.

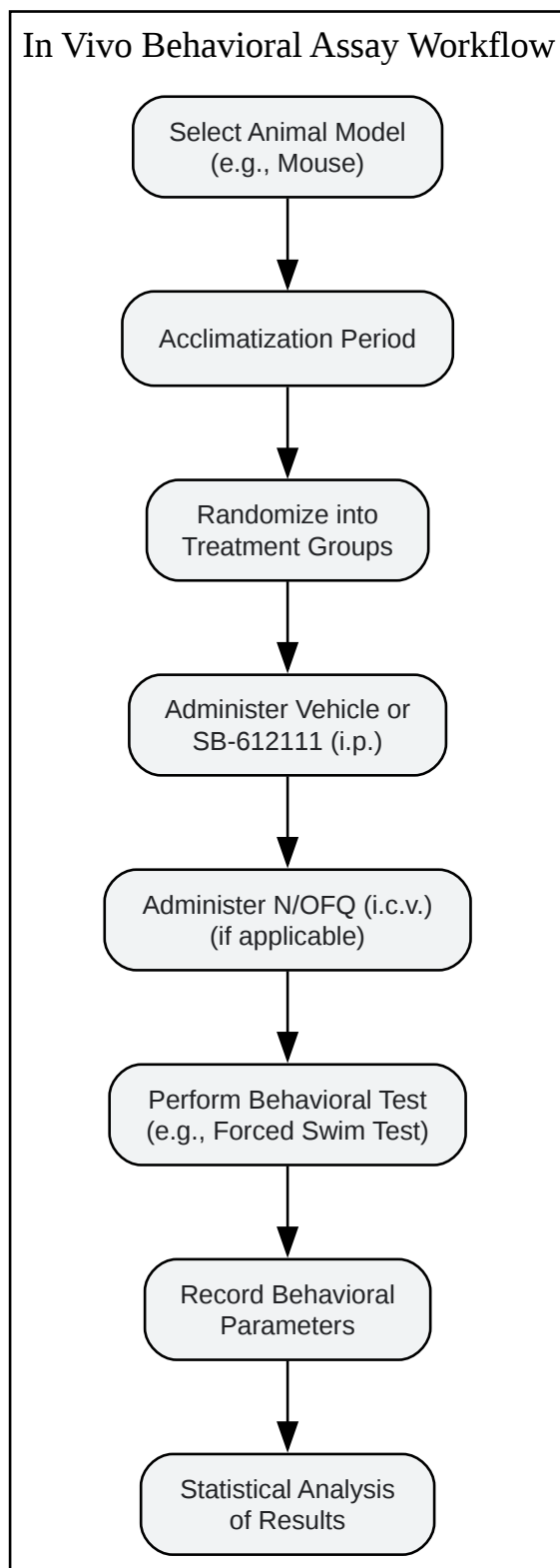
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SB-612111 and a typical experimental workflow for its in vivo evaluation.



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Caption: Mechanism of action of SB-612111 at the NOP receptor.



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Caption: Generalized workflow for in vivo behavioral studies.

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